Product packaging for 4-Chloro-6,7-difluoro-2-methylquinazoline(Cat. No.:CAS No. 887592-02-1)

4-Chloro-6,7-difluoro-2-methylquinazoline

Cat. No.: B1393118
CAS No.: 887592-02-1
M. Wt: 214.6 g/mol
InChI Key: MKFBKSMJOVROCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6,7-difluoro-2-methylquinazoline (CAS: 887592-02-1) is a halogenated quinazoline derivative with the molecular formula C₉H₅ClF₂N₂ and a molecular weight of 214.60 g/mol . It is characterized by:

  • Chlorine at position 4, fluorine at positions 6 and 7, and a methyl group at position 2.
  • Storage under inert atmosphere at 2–8°C due to its sensitivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClF2N2 B1393118 4-Chloro-6,7-difluoro-2-methylquinazoline CAS No. 887592-02-1

Properties

IUPAC Name

4-chloro-6,7-difluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c1-4-13-8-3-7(12)6(11)2-5(8)9(10)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFBKSMJOVROCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674258
Record name 4-Chloro-6,7-difluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-02-1
Record name 4-Chloro-6,7-difluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-difluoro-2-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-6,7-difluoroquinazoline with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-difluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Chloro-6,7-difluoro-2-methylquinazoline Cl (4), F (6,7), CH₃ (2) C₉H₅ClF₂N₂ 214.60 High lipophilicity; stable under inert conditions
4-Chloro-6,7-dimethoxyquinazoline Cl (4), OCH₃ (6,7) C₁₀H₉ClN₂O₂ 224.65 Improved water solubility due to methoxy groups
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Cl (4), OCH₂CH₂OCH₃ (6,7) C₁₄H₁₇ClN₂O₄ 324.75 Enhanced bioavailability for kinase inhibitors
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline Cl (6), 2-fluorophenyl (4), CH₃ (2) C₁₅H₁₀ClFN₂ 288.71 Aromatic π-π interactions enhance target binding

Key Observations :

  • Electron-withdrawing vs. donating groups : Fluorine and chlorine increase electrophilicity at position 4, facilitating nucleophilic substitution (SNAr) reactions. Methoxy groups (electron-donating) reduce reactivity but improve solubility .

Reactivity Trends :

  • Chlorination at position 4 is a common step for generating reactive intermediates for further functionalization .
  • Methoxy/ethoxy groups require milder reaction conditions compared to fluorine due to reduced electrophilicity .

Mechanistic Insights :

  • Fluorine substituents : Increase binding affinity to kinase ATP pockets via electrostatic interactions .
  • Methoxy groups : Improve pharmacokinetics but may reduce potency compared to halogenated analogs .

Biological Activity

4-Chloro-6,7-difluoro-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both chloro and difluoro groups, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C9H6ClF2NC_9H_6ClF_2N, and its structural configuration allows for potential interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. For instance, it has been noted that compounds within the quinazoline class often exhibit kinase inhibitory activities, which are crucial in cancer therapy .

Biological Activity Overview

Activity Description
Anticancer Exhibits significant potential against various cancer cell lines by inhibiting specific kinases.
Antimicrobial Demonstrates activity against bacterial strains, suggesting potential for antibiotic development.
Insecticidal Effective against agricultural pests such as the two-spotted spider mite and brown planthopper.
Anti-inflammatory May modulate inflammatory pathways, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's efficacy in inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is linked to several cancers including colorectal and breast cancer. The inhibition of NAMPT was associated with reduced tumor growth in preclinical models .
  • Insecticidal Properties : Research indicated that this compound exhibits potent insecticidal activity against common agricultural pests. This finding positions the compound as a promising candidate for agrochemical applications .
  • Antimicrobial Effects : In vitro assays demonstrated that the compound has significant antibacterial properties against multiple strains, suggesting its potential as a new antibiotic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Features
4-Chloro-6,7-dimethoxy-2-methylquinazoline Contains methoxy groups instead of fluorine; different biological activity profile.
4-Chloro-6,7-difluoroquinazoline Lacks methyl group at the 2-position; may exhibit different reactivity and potency.

The presence of both chloro and difluoro groups in this compound enhances its reactivity and specificity towards biological targets compared to other derivatives.

Q & A

Q. Table 1: Analytical Parameters

TechniqueParametersKey Observations
¹⁹F NMR400 MHz, CDCl₃Doublets for 6-F and 7-F (J = 8–12 Hz)
HPLC-MSC18, 0.1% FARetention time: 6.8 min; Purity: 97%

How can selective functionalization of the chloro group be achieved without affecting fluorine substituents?

Level: Advanced
Answer:
The chloro group at position 4 is more reactive than fluorine due to lower bond dissociation energy. Strategies include:

  • Nucleophilic Aromatic Substitution (SNAr) : Use NH₃/amines in DMF at 80–100°C to replace Cl with amino groups. Fluorine’s electron-withdrawing effect activates the site but remains inert under these conditions .
  • Cross-Coupling : Employ Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (e.g., Suzuki reaction) for C-C bond formation. Pre-coordinate Cl to Pd for selective activation .
    Validation : Track reaction progress via LC-MS and isolate products via flash chromatography.

How to resolve discrepancies in reported reactivity of this compound under acidic vs. basic conditions?

Level: Advanced
Answer:
Contradictions may arise from solvent effects or impurity profiles. Methodological approaches:

  • Controlled Stability Studies :
    • Expose the compound to pH 2–12 buffers at 25°C/40°C. Monitor degradation via HPLC every 24 hrs. Acidic conditions may hydrolyze Cl, while basic media could deprotonate methyl groups .
  • Impurity Profiling : Compare with EP/USP standards (e.g., midazolam-related impurities in ) to identify byproducts like dehalogenated quinazolines .
    Recommendation : Use anhydrous solvents and inert atmospheres to minimize hydrolysis during synthesis.

What computational methods predict substituent effects on the quinazoline core?

Level: Advanced
Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density. Fluorine’s electronegativity increases ring polarization, enhancing Cl’s susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict aggregation or solubility limitations .
    Application : Use Gaussian or ORCA software to correlate computational data with experimental reactivity (e.g., reaction rates in SNAr).

How does the methyl group at position 2 influence steric and electronic properties?

Level: Advanced
Answer:

  • Steric Effects : The 2-methyl group hinders planarization, reducing π-stacking in solid-state (confirmed via XRD in ). This increases solubility in non-polar solvents .
  • Electronic Effects : Methyl’s electron-donating nature slightly counteracts fluorine’s electron withdrawal, stabilizing the quinazoline core against ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,7-difluoro-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-difluoro-2-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.